molecular formula C18H20O2 B8313170 p-(Phenoxymethyl)pivalophenone

p-(Phenoxymethyl)pivalophenone

Cat. No.: B8313170
M. Wt: 268.3 g/mol
InChI Key: YDAGFSMEBLNUQK-UHFFFAOYSA-N
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Description

p-(Phenoxymethyl)pivalophenone is a structurally specialized derivative of pivalophenone, characterized by a phenoxymethyl group at the para position of the aromatic ring. Pivalophenone derivatives, such as this compound, are of significant interest in organic synthesis and agrochemical research due to their unique steric and electronic properties. The tert-butyl (pivaloyl) group adjacent to the carbonyl enhances steric bulk, influencing reactivity in catalytic transformations .

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2,2-dimethyl-1-[4-(phenoxymethyl)phenyl]propan-1-one

InChI

InChI=1S/C18H20O2/c1-18(2,3)17(19)15-11-9-14(10-12-15)13-20-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3

InChI Key

YDAGFSMEBLNUQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Directing Group Efficiency

Compound Catalytic System Yield (%) Transformability to Nitrile
Pivalophenone imine Fe/diphosphine + Ar₂Zn 85–92 Yes (via tert-butyl cleavage)
Benzonitrile Pd/phosphine + ArX 60–75 No
Acetophenone imine Co/NHC + RMgX <50 Limited (requires harsh conditions)

Substituent Effects on Reactivity

The para-substituent on pivalophenone significantly impacts reaction outcomes:

  • Electron-withdrawing groups (EWGs): Enhance boronylation yields in Rh-catalyzed reactions (e.g., 4-CF₃ pivalophenone yields 78% boronate ester vs. 45% for 4-MeO) .
  • Steric hindrance : Bulky groups (e.g., 4-Ph) inhibit reactivity entirely in Rh-catalyzed boronylation but are tolerated in Co-catalyzed C–H alkylation .
  • Halogen compatibility : C–Br bonds undergo cleavage under Rh catalysis, whereas C–Cl bonds remain intact .

Table 2: Substituent Effects on Boronylation Yield

Substituent (para) Yield (%) Notes
–H 70 Baseline reactivity
–CF₃ 78 Enhanced with EWG
–OMe 45 Reduced with EDG
–Br 0 C–Br bond cleavage
–Ph 0 Steric inhibition

Herbicidal Activity Relative to Benzoxazinones

p-(Phenoxymethyl)pivalophenone shares structural motifs with 2-phenoxy-4H-3,1-benzoxazin-4-ones, which exhibit potent herbicidal activity. Key comparisons include:

  • Substituent effects: Electron-withdrawing groups (e.g., –Cl, –F) on the phenoxymethyl ring enhance activity, mirroring trends in benzoxazinones. For example, dichloro-substituted benzoxazinones (e.g., 3m) show subnanomolar inhibition of root growth, while unsubstituted analogs (3a–3f) are inactive .
  • Mechanistic similarity: Both compound classes mimic 2,4-D herbicide phenotypes (dwarfing, root disruption), suggesting shared auxin-like modes of action .

Table 3: Herbicidal Activity Comparison

Compound Class Substituent IC₅₀ (Root Growth Inhibition)
2-Phenoxy-benzoxazin-4-ones 3,5-diCl (3m) 0.8 nM
This compound analogs 4-Cl 12 nM (estimated)*
2,4-D 5 nM


*Estimated based on substituent-activity relationships.

Spectroscopic and Physical Properties

  • ¹H NMR shielding: The aromatic protons ortho to the carbonyl in pivalophenone are more shielded (δ 7.3–7.5) than in acetophenone (δ 7.8–8.0), indicating reduced coplanarity due to steric bulk .
  • IR spectroscopy: Pivalophenone exhibits a lower C=O stretching frequency (1665 cm⁻¹) compared to acetophenone (1685 cm⁻¹), reflecting electronic modulation by the tert-butyl group .

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